molecular formula C12H14BrClN2O B6331859 5-Bromo-2-chloro-N-cyclohexylnicotinamide CAS No. 1461685-07-3

5-Bromo-2-chloro-N-cyclohexylnicotinamide

Cat. No.: B6331859
CAS No.: 1461685-07-3
M. Wt: 317.61 g/mol
InChI Key: BOCREVRWCWMELW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-cyclohexylnicotinamide: is a chemical compound with the molecular formula C12H14BrClN2O and a molecular weight of 317.61 g/mol It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the pyridine ring and a cyclohexyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-cyclohexylnicotinamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the brominated nicotinamide.

    Cyclohexylation: The attachment of a cyclohexyl group to the amide nitrogen.

These reactions are carried out under controlled conditions to ensure the desired substitution pattern and to minimize side reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-cyclohexylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

5-Bromo-2-chloro-N-cyclohexylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-cyclohexylnicotinamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. The cyclohexyl group provides additional hydrophobic interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-cyclohexylnicotinamide is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties. The cyclohexyl group further enhances its hydrophobic interactions, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-chloro-N-cyclohexylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O/c13-8-6-10(11(14)15-7-8)12(17)16-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCREVRWCWMELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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